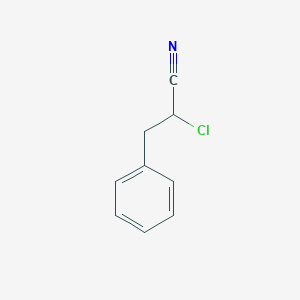

2-Chloro-3-phenyl-propionitrile

Description

The exact mass of the compound 2-Chloro-3-phenyl-propionitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-phenyl-propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-phenyl-propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPBNBYEVVGQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292173 | |

| Record name | 2-chloro-3-phenyl-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17849-62-6 | |

| Record name | NSC80631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-phenyl-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-phenylpropanenitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-phenylpropanenitrile, a halogenated nitrile, is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its structure, featuring a reactive chlorine atom alpha to a nitrile group and a benzyl substituent, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of its chemical identity, synthesis, properties, reactivity, and applications, with a focus on practical insights for laboratory and developmental use.

Nomenclature and Synonyms

The accurate identification of chemical compounds is crucial for scientific communication and procurement. The nomenclature and common synonyms for 2-chloro-3-phenylpropanenitrile are outlined below.

Table 1: IUPAC Name and Synonyms

| Identifier | Name |

| IUPAC Name | 2-Chloro-3-phenylpropanenitrile |

| CAS Number | 17849-62-6 |

| Synonyms | Benzenepropanenitrile, α-chloro- |

| α-Chloro-hydrocinnamonitrile | |

| (2R)-2-Chloro-3-phenylpropanenitrile | |

| (2S)-2-Chloro-3-phenylpropanenitrile |

Synthesis of 2-Chloro-3-phenylpropanenitrile

The synthesis of 2-chloro-3-phenylpropanenitrile can be achieved through several routes. A common and effective method is the direct α-chlorination of 3-phenylpropanenitrile. This approach offers a straightforward pathway from a readily available starting material.

Synthetic Pathway: α-Chlorination of 3-Phenylpropanenitrile

The α-chlorination of nitriles can be effectively carried out using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), often in the presence of a radical initiator or under acidic conditions to facilitate the reaction. A patented process highlights the use of a strong acid, such as HCl, to catalyze the chlorination of phenylacetonitriles, which can be adapted for 3-phenylpropanenitrile.[1][2]

Caption: Synthetic workflow for 2-Chloro-3-phenylpropanenitrile.

Experimental Protocol: α-Chlorination with Sulfuryl Chloride

This protocol describes a general procedure for the α-chlorination of a nitrile, which can be adapted for the synthesis of 2-chloro-3-phenylpropanenitrile.

Materials:

-

3-Phenylpropanenitrile

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Radical initiator (e.g., benzoyl peroxide) (optional, if using a radical pathway)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet, dissolve 3-phenylpropanenitrile in the anhydrous solvent.

-

If a radical-initiated pathway is chosen, add a catalytic amount of the radical initiator.

-

Slowly add one equivalent of sulfuryl chloride dropwise to the stirred solution at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the desired temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-chloro-3-phenylpropanenitrile.

Chemical Properties and Reactivity

The reactivity of 2-chloro-3-phenylpropanenitrile is primarily dictated by the presence of the α-chloro and nitrile functional groups. The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating substitution reactions.

Nucleophilic Substitution Reactions

2-Chloro-3-phenylpropanenitrile readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position, making it a valuable building block in organic synthesis.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. However, the presence of the α-chloro substituent can influence the reaction pathway. Under basic conditions, α-chloro nitriles can undergo hydrolysis to form ketones, proceeding through an α-chloro amide intermediate which can cyclize.[3]

Caption: Key reactions of 2-Chloro-3-phenylpropanenitrile.

Applications in Research and Drug Development

2-Chloro-3-phenylpropanenitrile serves as a key intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications. Its structural motif is related to 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The ability to introduce different functionalities at the α-position makes it a versatile starting material for the synthesis of compound libraries for drug screening.

The chiral nature of 2-chloro-3-phenylpropanenitrile, with a stereocenter at the α-carbon, is of particular importance in drug development. The synthesis of single enantiomers of drug candidates is often crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[6]

Analytical Characterization

The structural elucidation and purity assessment of 2-chloro-3-phenylpropanenitrile are typically performed using standard analytical techniques.

Table 2: Analytical Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton (triplet, ~4.5-4.7 ppm), and methylene protons (doublet, ~3.2-3.4 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Aromatic carbons, nitrile carbon (~117-120 ppm), methine carbon bearing the chlorine (~50-55 ppm), and methylene carbon. |

| IR Spectroscopy | Characteristic absorption for the C≡N stretch (~2240-2260 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), and aromatic C-H and C=C stretches. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of Cl, CN, and benzyl fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for chlorine-containing fragments.[7] |

Safety and Handling

As with all α-chloronitriles, 2-chloro-3-phenylpropanenitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

Hazards:

-

Toxicity: α-Chloronitriles are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.

-

Reactivity: It may react with strong oxidizing agents and strong bases.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

References

- Google Patents. (n.d.). Process for the alpha-chlorination of phenylacetonitriles.

- Google Patents. (n.d.). Process for the .alpha.-chlorination of phenylacetonitriles.

-

Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 31-40. Retrieved from [Link]

-

Patel, R. N. (2008). Chemo-enzymatic synthesis of pharmaceutical intermediates. Expert Opinion on Drug Discovery, 3(2), 187-245. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Retrieved from [Link]

Sources

- 1. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]

- 2. CA2070577C - Process for the .alpha.-chlorination of phenylacetonitriles - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemo-enzymatic synthesis of pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Structure Elucidation of α-Chloro-β-phenylpropionitrile: A Self-Validating Spectroscopic Approach

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract: The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research and development in chemistry and pharmacology is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of α-chloro-β-phenylpropionitrile (C₉H₈NCl). Moving beyond a simple recitation of techniques, this document presents a logical, self-validating workflow that demonstrates how data from orthogonal analytical methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are synthesized to build an unassailable structural hypothesis. The causality behind experimental choices is emphasized, providing a robust framework for scientists engaged in small molecule characterization.

Chapter 1: The Initial Survey – Functional Group Identification with Infrared (IR) Spectroscopy

The Causality of Choice: Why Start with IR?

Before committing to more time-intensive and structurally definitive techniques like NMR, a rapid and inexpensive survey of the functional groups present is paramount. Infrared (IR) spectroscopy provides this initial blueprint. By measuring the absorption of infrared radiation by molecular vibrations, we can quickly confirm the presence or absence of key chemical bonds. For a compound named α-chloro-β-phenylpropionitrile, we have three primary hypotheses to test: the presence of a nitrile group (C≡N), an aromatic phenyl ring, and a carbon-chlorine bond (C-Cl).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of the neat liquid α-chloro-β-phenylpropionitrile sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Data Interpretation: Decoding the Vibrational Fingerprint

The resulting IR spectrum is analyzed for characteristic absorption bands. Each band corresponds to a specific type of molecular vibration. For α-chloro-β-phenylpropionitrile, we expect to see the following key signals:

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Rationale & Commentary |

| Nitrile | C≡N Stretch | 2260 - 2220[1][2][3][4] | This is a highly diagnostic peak. It is typically sharp and of medium intensity. Its presence in this specific, uncluttered region of the spectrum is strong evidence for the nitrile group. |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | These absorptions are for the sp² C-H bonds on the phenyl ring and appear at a slightly higher frequency than aliphatic C-H stretches. |

| C=C Stretch | 1600 - 1450 | A series of sharp peaks in this region, often called "aromatic overtones," are characteristic of the phenyl ring's carbon-carbon double bonds. | |

| Alkyl Halide | C-Cl Stretch | 850 - 550[5][6] | This absorption is in the lower frequency "fingerprint region." While its presence is confirmatory, this region can be complex, making a definitive assignment challenging without comparison to other data. |

| Alkyl Chain | C-H Stretch | 3000 - 2850 | These are the sp³ C-H stretches from the -CH₂- and -CH- groups in the molecule's backbone. |

The presence of these key bands provides the first layer of validation for the proposed structure, confirming the major functional components.

Chapter 2: Mapping the Skeleton – Unveiling Connectivity with NMR Spectroscopy

The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a detailed map of the carbon-hydrogen framework.

¹³C NMR: A Carbon Atom Census

The first step in NMR analysis is to count the number of unique carbon environments. For the proposed structure of α-chloro-β-phenylpropionitrile, we expect a total of 9 distinct carbon signals.

-

Rationale: The phenyl ring contains 6 carbons, but due to symmetry, the ortho (C2', C6') and meta (C3', C5') carbons are chemically equivalent, resulting in 4 unique aromatic signals (C1', C2'/C6', C3'/C5', C4'). The propionitrile backbone contributes 3 additional unique carbons (the nitrile -C≡N, the chloro-substituted -CH(Cl)-, and the benzylic -CH₂-).

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Justification |

| C1 | Nitrile (-C ≡N) | 115 - 120[7] | The sp-hybridized carbon of the nitrile group appears in this characteristic downfield region. |

| C2 | Methine (-C H(Cl)-) | 40 - 60 | This sp³ carbon is shifted downfield due to the direct attachment of the electronegative chlorine atom. |

| C3 | Benzylic (-C H₂-) | 35 - 45 | This sp³ carbon is adjacent to the phenyl ring, causing a moderate downfield shift. |

| C1' | Aromatic (ipso) | 135 - 140 | The aromatic carbon directly attached to the alkyl chain. |

| C2', C6' | Aromatic (ortho) | 128 - 130 | |

| C3', C5' | Aromatic (meta) | 127 - 129 | |

| C4' | Aromatic (para) | 126 - 128 | The cluster of signals in the 125-140 ppm range is definitive proof of the phenyl group. |

¹H NMR: Probing Proton Environments and Neighbors

¹H NMR provides richer information through three key metrics: chemical shift (electronic environment), integration (proton count), and spin-spin splitting (neighboring protons).

Predicted ¹H NMR Spectrum:

| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Splitting | Rationale |

| Phenyl (Ar-H ) | 5H | 7.2 - 7.4 | Multiplet (m) | The five protons on the monosubstituted benzene ring will appear as a complex, overlapping pattern in this region. |

| Methine (-CH(H )(Cl)-) | 1H | 4.5 - 4.8 | Triplet (t) | This proton is on a carbon bearing an electronegative chlorine and nitrile group, shifting it significantly downfield. It is adjacent to the two -CH₂- protons, so according to the n+1 rule, its signal is split into a triplet (2+1=3). |

| Benzylic (-CH ₂-) | 2H | 3.2 - 3.5 | Doublet (d) | These two protons are adjacent to the single methine proton, splitting their signal into a doublet (1+1=2). Note: These protons are diastereotopic and may appear as a more complex doublet of doublets. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of α-chloro-β-phenylpropionitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific frequencies of ¹H and ¹³C. The magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H Spectrum Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Free Induction Decay (FID) signal is collected.

-

¹³C Spectrum Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to ensure that each unique carbon appears as a single sharp line. A larger number of scans is required for ¹³C due to its low natural abundance (1.1%).

-

Data Processing: The FID is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS. For the ¹H spectrum, the signals are integrated to determine the relative proton counts.

Chapter 3: Final Confirmation – Mass Spectrometry Analysis

The Role of Mass Spectrometry

Mass spectrometry (MS) provides two final, critical pieces of evidence: the exact molecular weight of the compound and fragmentation patterns that offer corroborating evidence for the proposed structure.

The Molecular Ion Peak: A Telltale Isotopic Signature

Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[8] This results in a highly characteristic pattern for the molecular ion peak (M⁺).

-

M⁺ Peak: This peak corresponds to the molecule containing the ³⁵Cl isotope. For C₉H₈N³⁵Cl, the nominal mass is 165 amu.

-

M+2 Peak: This peak corresponds to the molecule containing the ³⁷Cl isotope. It will appear 2 mass units higher, at 167 amu.

-

Validation: The presence of two peaks at m/z 165 and 167 with a relative intensity ratio of approximately 3:1 is definitive proof that the molecule contains one chlorine atom.[9][10]

Fragmentation Analysis: Breaking the Molecule Apart

When the molecule is ionized in the mass spectrometer, it fragments in predictable ways. Analyzing the mass of these fragments provides "puzzle pieces" that help confirm the connectivity.

-

Benzylic Cleavage (α-cleavage): The bond between the benzylic carbon (C3) and the adjacent methine carbon (C2) is relatively weak. Cleavage at this position is common and results in the formation of a very stable benzyl cation, which often rearranges to the tropylium ion at m/z = 91 . This is frequently the base peak (most intense peak) in the spectrum.

-

Loss of Chlorine: The molecule can lose a chlorine radical (•Cl) to form a cation at m/z = 130 ([M-35]⁺).

-

Alpha Cleavage at the Nitrile: Cleavage can also occur alpha to the nitrile group, leading to various other fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a direct insertion probe or GC inlet.

-

Ionization: The sample is vaporized and enters the ionization chamber, where it is bombarded by a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•).

-

Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of relative intensity versus m/z is the mass spectrum.

Chapter 4: The Final Verdict – A Synthesized and Self-Validating Conclusion

-

IR spectroscopy confirmed the presence of the key functional groups: a nitrile, a phenyl ring, and a C-Cl bond.

-

¹³C NMR showed exactly 9 unique carbon signals, matching the proposed structure and ruling out symmetric isomers.

-

¹H NMR provided the precise connectivity, showing the relative arrangement of the phenyl, -CH₂-, and -CH(Cl)- groups through characteristic chemical shifts and spin-spin splitting patterns. The 5H:2H:1H integration ratio was a perfect match.

-

Mass spectrometry confirmed the correct molecular weight (165.6 g/mol ) and, crucially, the presence of a single chlorine atom via the 3:1 M⁺/M+2 isotopic pattern. Fragmentation analysis, particularly the presence of the m/z 91 tropylium ion, strongly supported the proposed carbon skeleton.

This systematic, multi-technique approach ensures the highest degree of confidence in the structural assignment, providing a solid foundation for any subsequent research or development activities.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

A Guide to the Synthetic Potential of 2-Chloro-3-phenyl-propionitrile for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents and functional materials. 2-Chloro-3-phenyl-propionitrile, a bifunctional molecule featuring both a reactive nitrile group and a labile chlorine atom, represents a significant, yet underexplored, scaffold for the construction of a diverse array of complex molecular architectures. The presence of the phenyl ring further extends its utility, allowing for the introduction of a key structural motif found in numerous biologically active compounds.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthetic pathways to 2-Chloro-3-phenyl-propionitrile and, more importantly, exploring its vast potential in the synthesis of valuable heterocyclic compounds and other key intermediates for drug discovery. By providing a blend of theoretical insights and practical, field-proven experimental protocols, this document aims to empower researchers to harness the full synthetic potential of this promising, yet underutilized, chemical entity. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties and Synthesis of 2-Chloro-3-phenyl-propionitrile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 17849-62-6 | [1] |

| Molecular Formula | C₉H₈ClN | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Melting Point | 21-22.5 °C | [1] |

| Boiling Point | 128-130 °C at 13 Torr | [1] |

The synthesis of 2-Chloro-3-phenyl-propionitrile can be approached through several established methods for the α-halogenation of nitriles. A common and effective strategy involves the chlorination of 3-phenyl-propionitrile.

Experimental Protocol: Synthesis of 2-Chloro-3-phenyl-propionitrile

This protocol is based on analogous procedures for the α-chlorination of nitriles.

Materials:

-

3-phenyl-propionitrile

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenyl-propionitrile (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-Chloro-3-phenyl-propionitrile.

Causality of Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of electrophilic chlorine for the α-chlorination of nitriles under radical conditions.

-

Radical Initiator (BPO or AIBN): The reaction proceeds via a free-radical mechanism, and an initiator is required to start the chain reaction.

-

Inert Solvent (CCl₄): Carbon tetrachloride is a non-polar solvent that is inert under the reaction conditions and effectively dissolves the reactants.

-

Aqueous Workup: The washing steps with sodium bicarbonate and water are crucial to remove any acidic byproducts and unreacted reagents.

Caption: Workflow for the synthesis of 2-Chloro-3-phenyl-propionitrile.

Potential Research Applications in Heterocyclic Synthesis

The true value of 2-Chloro-3-phenyl-propionitrile lies in its ability to serve as a versatile precursor for a wide range of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Tetrazole Derivatives: Bioisosteres of Carboxylic Acids

Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids, which can improve metabolic stability and pharmacokinetic properties.[2] The reaction of nitriles with sodium azide is a well-established method for the synthesis of 5-substituted-1H-tetrazoles.[3]

Reaction Rationale:

The reaction proceeds via a [3+2] cycloaddition of the azide anion to the nitrile group. The presence of the chloro-substituent at the α-position may influence the electronic properties of the nitrile, potentially affecting the reaction rate.

General Reaction Scheme:

Experimental Protocol: Synthesis of 5-(1-Chloro-2-phenylethyl)-1H-tetrazole

This protocol is adapted from general procedures for tetrazole synthesis from nitriles.[3][4]

Materials:

-

2-Chloro-3-phenyl-propionitrile

-

Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive) [5][6][7]

-

Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl) (as a Lewis acid catalyst)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Hydrochloric acid (HCl) (for acidification)

-

Ethyl acetate (for extraction)

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-3-phenyl-propionitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and zinc chloride (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Self-Validating System:

-

The formation of the tetrazole ring can be confirmed by the disappearance of the nitrile stretch (around 2250 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations in the IR spectrum.

-

¹H NMR and ¹³C NMR spectroscopy will show characteristic shifts for the protons and carbons of the tetrazole ring.

Caption: Reaction pathway for the synthesis of a tetrazole derivative.

Synthesis of Aminothiazole Derivatives: A Privileged Scaffold

The aminothiazole moiety is a key structural feature in a wide range of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[8] The Hantzsch thiazole synthesis, involving the reaction of an α-haloketone or a related compound with a thiourea, is a classic and versatile method for constructing this heterocyclic system.[9]

Reaction Rationale:

2-Chloro-3-phenyl-propionitrile can act as an α-halo-nitrile equivalent. The reaction with thiourea is expected to proceed via an initial S-alkylation, followed by intramolecular cyclization and tautomerization to form the stable aminothiazole ring.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-Amino-4-benzylthiazole Derivatives

This protocol is based on established methods for the synthesis of aminothiazoles from α-halo carbonyl compounds and their analogs.[9][10]

Materials:

-

2-Chloro-3-phenyl-propionitrile

-

Thiourea

-

Ethanol or other suitable protic solvent

-

Sodium bicarbonate or triethylamine (as a base)

Procedure:

-

Dissolve 2-Chloro-3-phenyl-propionitrile (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a base such as sodium bicarbonate or triethylamine (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality and Self-Validation:

-

The base is essential to neutralize the HCl formed during the reaction and to facilitate the cyclization step.

-

The formation of the aminothiazole can be confirmed by the presence of the characteristic amino group protons in the ¹H NMR spectrum and the appearance of C=N and C-S stretching vibrations in the IR spectrum.

Synthesis of Pyrazole Derivatives: Key Intermediates in Drug Discovery

Pyrazoles are another class of five-membered heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[11][12][13][14][15] A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Reaction Rationale:

While 2-Chloro-3-phenyl-propionitrile is not a direct 1,3-dicarbonyl equivalent, it can be envisioned as a precursor. For instance, it can be converted to a β-keto nitrile, which can then undergo cyclocondensation with hydrazine.

Proposed Two-Step Synthesis:

Step 1: Synthesis of a β-Keto Nitrile Intermediate

A plausible approach involves the reaction of 2-Chloro-3-phenyl-propionitrile with a suitable nucleophile, followed by hydrolysis and oxidation or other functional group manipulations to generate a 1,3-dicarbonyl-like precursor.

Step 2: Cyclocondensation with Hydrazine

The resulting β-keto nitrile can then be reacted with hydrazine or a substituted hydrazine to yield the desired pyrazole derivative.

General Reaction Scheme (Two-Step):

Due to the multi-step nature and the need for optimization, a detailed, validated protocol is not provided here. However, this proposed pathway offers a promising avenue for further research and development.

Potential Applications in the Synthesis of Pharmacologically Active Molecules

The heterocyclic scaffolds derived from 2-Chloro-3-phenyl-propionitrile are present in a variety of drugs and drug candidates.

Potential Precursor for Anticonvulsant Agents

Several anticonvulsant drugs feature aromatic and heterocyclic moieties.[16][17][18][19][20] The ability to synthesize substituted tetrazoles and other nitrogen-containing heterocycles from 2-Chloro-3-phenyl-propionitrile makes it a valuable starting material for the exploration of novel anticonvulsant agents. For instance, the tetrazole ring can act as a key pharmacophore, interacting with biological targets involved in neuronal excitability.

Building Block for Anti-inflammatory Drugs

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a phenylpropionic acid moiety.[21][22][23][24][25] While 2-Chloro-3-phenyl-propionitrile itself is not a direct precursor, its derivatives could be. For example, hydrolysis of the nitrile group to a carboxylic acid and reduction of the chloro group would yield 3-phenylpropionic acid, a core structure in some NSAIDs. Furthermore, the heterocyclic derivatives synthesized from this starting material may themselves possess anti-inflammatory properties.

Conclusion and Future Outlook

2-Chloro-3-phenyl-propionitrile is a chemical intermediate with significant, yet largely untapped, potential. Its bifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for the synthesis of complex heterocyclic compounds. This guide has outlined several promising research applications, providing both the theoretical framework and practical guidance for their exploration.

Future research in this area could focus on:

-

Developing more efficient and greener synthetic routes to 2-Chloro-3-phenyl-propionitrile.

-

Exploring a wider range of cyclization reactions to access novel heterocyclic systems.

-

Synthesizing libraries of derivatives based on the scaffolds presented in this guide for biological screening.

-

Investigating the use of 2-Chloro-3-phenyl-propionitrile in the total synthesis of known pharmacologically active molecules.

By embracing the synthetic versatility of 2-Chloro-3-phenyl-propionitrile, the scientific community can unlock new avenues for the discovery and development of the next generation of therapeutic agents.

References

- CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google P

- CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google P

- CN105481786A - Synthetic method for 5-phenyltetrazole - Google P

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (URL: [Link])

-

Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives - ResearchGate. (URL: [Link])

-

chloroacetonitrile - Organic Syntheses Procedure. (URL: [Link])

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol - MDPI. (URL: [Link])

-

Thiourea participation in [3+2] cycloaddition with donor–acceptor cyclopropanes: a domino process to 2-amino-dihydrothiophenes - Chemical Communications (RSC Publishing). (URL: [Link])

-

Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis - PubMed. (URL: [Link])

-

Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed. (URL: [Link])

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances. (URL: [Link])

-

2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation - ResearchGate. (URL: [Link])

-

(PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening - ResearchGate. (URL: [Link])

-

Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. (URL: [Link])

-

Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - Scientific Reports. (URL: [Link])

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates - Chemical Reviews Letters. (URL: [Link])

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. (URL: [Link])

-

Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Sodium Azide - Chemistry LibreTexts. (URL: [Link])

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - International Journal of Molecular Sciences. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Molecules. (URL: [Link])

-

Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution - PubMed. (URL: [Link])

-

Substrate-dependent regiodivergence in [3 + 2] annulation reactions of 2-(phenacylethylidene)cyclobutanones with thioureas - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed. (URL: [Link])

-

Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity - ResearchGate. (URL: [Link])

-

novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives - Rasayan Journal of Chemistry. (URL: [Link])

-

Anticonvulsant-agent.. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.. - Filo. (URL: [Link])

-

1.15: Neuropharmacology III - Anticonvulsants - Medicine LibreTexts. (URL: [Link])

-

Synthesis of Pyrazole Derivatives A Review - IJFMR. (URL: [Link])

-

Journal articles: 'Aminothiazole Derivatives' - Grafiati. (URL: [Link])

-

Antiinflammatory Agents. 3. Synthesis and Pharmacological Evaluation of 2-amino-3-benzoylphenylacetic Acid and Analogues - PubMed. (URL: [Link])

-

Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (URL: [Link])

-

Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (URL: [Link])

-

Sodium azide - Wikipedia. (URL: [Link])

-

Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with pote - eScholarship.org. (URL: [Link])

Sources

- 1. 2-CHLORO-3-PHENYLPROPIONITRILE | 17849-62-6 [chemicalbook.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. Sodium azide - Wikipedia [en.wikipedia.org]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrevlett.com [chemrevlett.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 15. ijfmr.com [ijfmr.com]

- 16. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sips.org.in [sips.org.in]

- 20. med.libretexts.org [med.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-3-phenyl-propionitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Chloro-3-phenyl-propionitrile is a valuable and versatile bifunctional molecule, incorporating a reactive nitrile group and a susceptible α-chloro substituent. This unique structural arrangement makes it a key building block in the synthesis of a variety of important organic molecules, particularly derivatives of the amino acid phenylalanine. The presence of the electron-withdrawing cyano group and the adjacent phenyl ring significantly influences the reactivity of the α-carbon, making it an interesting substrate for nucleophilic substitution reactions. Understanding the nuances of these reactions is critical for chemists aiming to leverage this compound in synthetic strategies. This guide provides an in-depth exploration of the nucleophilic substitution reactions of 2-chloro-3-phenyl-propionitrile, offering both mechanistic insights and detailed experimental protocols for key transformations.

Mechanistic Considerations: The SN1 vs. SN2 Dichotomy

The reaction pathway for nucleophilic substitution at the C-2 position of 2-chloro-3-phenyl-propionitrile is a delicate balance between the SN1 and SN2 mechanisms. The choice of pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

-

The Substrate: 2-Chloro-3-phenyl-propionitrile is a secondary halide. While secondary halides can undergo both SN1 and SN2 reactions, the presence of the adjacent phenyl group (a benzylic-like position) can stabilize a potential carbocation intermediate through resonance, favoring an SN1 pathway. Conversely, the electron-withdrawing nature of the cyano group can destabilize a carbocation, thus favoring an SN2 mechanism. Steric hindrance around the reaction center is moderate, not completely precluding an SN2 attack.

-

The Nucleophile: Strong, unhindered nucleophiles will favor the bimolecular SN2 pathway.[1] Conversely, weak or sterically bulky nucleophiles are more likely to participate in an SN1 reaction, as they are less effective at direct backside attack.

-

The Solvent: Polar protic solvents (e.g., water, methanol) can stabilize both the departing chloride ion and a potential carbocation intermediate, thus favoring the SN1 mechanism. Polar aprotic solvents (e.g., DMF, DMSO, acetone) do not solvate the nucleophile as strongly, leaving it more "naked" and reactive, which promotes the SN2 pathway.[1]

The interplay of these factors allows for a degree of control over the reaction mechanism and, consequently, the stereochemical outcome.

Caption: Factors influencing the SN1 vs. SN2 pathway.

Application: Synthesis of Phenylalanine Precursors and Analogs

One of the most significant applications of nucleophilic substitution reactions on 2-chloro-3-phenyl-propionitrile is in the synthesis of phenylalanine and its derivatives. By introducing various nitrogen-containing nucleophiles, one can readily access precursors to this essential amino acid.

Protocol 1: Synthesis of 2-Azido-3-phenyl-propionitrile

The azide functional group is a versatile precursor to amines. The reaction of 2-chloro-3-phenyl-propionitrile with sodium azide is a classic example of an SN2 reaction. The azide ion is an excellent nucleophile, and the use of a polar aprotic solvent like DMF or DMSO facilitates a rapid and efficient substitution.

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-phenyl-propionitrile (1.66 g, 10 mmol) and 30 mL of anhydrous dimethylformamide (DMF).

-

Addition of Azide: To the stirred solution, add sodium azide (0.78 g, 12 mmol).

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-azido-3-phenyl-propionitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

| Parameter | Value | Reference |

| Solvent | DMF or DMSO | [1] |

| Temperature | 60-70 °C | Inferred from similar reactions |

| Reaction Time | 4-6 hours | Inferred from similar reactions |

| Expected Yield | >90% | Inferred from similar reactions |

Causality Behind Experimental Choices:

-

Anhydrous DMF: Using an anhydrous polar aprotic solvent prevents the formation of byproducts from reaction with water and enhances the nucleophilicity of the azide ion.[1]

-

Excess Sodium Azide: A slight excess of sodium azide ensures the complete consumption of the starting material.

-

Aqueous Work-up: Pouring the reaction mixture into water precipitates the product and dissolves the inorganic salts.

-

Washing with Bicarbonate: This step removes any acidic impurities that may have formed during the reaction.

Protocol 2: Synthesis of 2-Amino-3-phenyl-propionitrile via Ammonolysis

The direct substitution of the chloride with ammonia provides a route to the corresponding primary amine. To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is crucial. Performing the reaction in liquid ammonia at low temperatures is an effective method. A similar reaction with β-chloropropionitrile has been reported to give a 90% yield of β-aminopropionitrile.[2]

Reaction Scheme:

Experimental Protocol:

-

Apparatus Setup: In a well-ventilated fume hood, assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer.

-

Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia into the flask.

-

Substrate Addition: Slowly add a solution of 2-chloro-3-phenyl-propionitrile (1.66 g, 10 mmol) in 10 mL of anhydrous diethyl ether to the liquid ammonia with vigorous stirring.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours and then let it slowly warm to room temperature overnight, allowing the excess ammonia to evaporate.

-

Work-up: To the remaining residue, add 50 mL of diethyl ether and filter to remove the ammonium chloride precipitate.

-

Extraction and Concentration: Wash the filtrate with a small amount of water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-3-phenyl-propionitrile.

-

Purification: The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

| Parameter | Value | Reference |

| Solvent | Liquid Ammonia | [2] |

| Temperature | -78 °C to room temp. | [3] |

| Reaction Time | ~12 hours | Inferred from similar reactions |

| Expected Yield | High (approaching 90%) | [2] |

Causality Behind Experimental Choices:

-

Excess Liquid Ammonia: Using a large excess of ammonia as the solvent and reactant drives the equilibrium towards the formation of the primary amine and minimizes over-alkylation.[4]

-

Low Temperature: The low temperature helps to control the volatility of liquid ammonia and can improve the selectivity of the reaction.

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is important to prevent the formation of the hydrolysis product, 2-hydroxy-3-phenyl-propionitrile.

Protocol 3: Hydrolysis to 2-Hydroxy-3-phenyl-propionitrile

The hydrolysis of the chloride to a hydroxyl group can be achieved under basic conditions. This reaction typically proceeds through an SN2 mechanism with hydroxide as the nucleophile. The nitrile group is generally stable to these conditions but can be hydrolyzed to the corresponding carboxylic acid under more forcing conditions (higher temperatures and prolonged reaction times).[5]

Reaction Scheme:

Caption: Synthetic routes from 2-chloro-3-phenyl-propionitrile.

Conclusion

2-Chloro-3-phenyl-propionitrile is a highly valuable synthetic intermediate whose reactivity is governed by the principles of nucleophilic substitution. By carefully selecting the nucleophile, solvent, and reaction conditions, chemists can selectively favor either the SN1 or SN2 pathway to achieve the desired product. The protocols outlined in this guide provide a solid foundation for the synthesis of key derivatives, particularly those that serve as precursors to phenylalanine and its analogs. As with any chemical transformation, careful optimization and monitoring are essential to ensure high yields and purity.

References

- CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents.

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC. Available at: [Link]

-

synthesis of primary amines by SN2 reactions - YouTube. Available at: [Link]

-

2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields:(a) C_(2)H_(5)CH_(... - YouTube. Available at: [Link]

-

The SN2 Reaction Mechanism - Master Organic Chemistry. Available at: [Link]

-

7.7: Stereochemistry of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]

-

Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. Available at: [Link]

-

Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood - Organic Syntheses Procedure. Available at: [Link]

-

2-phenylpropionic acid - Organic Syntheses Procedure. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Available at: [Link]

-

Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane - Organic Chemistry Portal. Available at: [Link]

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

SN2 Reaction Mechanisms - YouTube. Available at: [Link]

-

What would be the best and safest way to synthesize liquid ammonia in organic chemistry laboratory? | ResearchGate. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions - ResearchGate. Available at: [Link]

-

SN2 Reaction Mechanism - BYJU'S. Available at: [Link]

-

3-Chloro-2-methylpropene reacts with sodium methoxide in methanol... (1 Answer) | Transtutors. Available at: [Link]

-

The mechanisms of nucleophilic substitution in aliphatic compounds - ResearchGate. Available at: [Link]

-

Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Available at: [Link]

-

2 - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of Organic Azide as reactant for "click" chemistry reaction? - ResearchGate. Available at: [Link]

-

What will be the equation for the reaction of sodium methoxide with methanol? - Quora. Available at: [Link]

-

SN2 Reaction (vid 2 of 3) Chirality and Mechanism of Bimolecular Substitution by Leah4sci. Available at: [Link]

-

11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax. Available at: [Link]

-

Why does sodium methoxide in methanol promote a E2 reaction? : r/chemhelp - Reddit. Available at: [Link]

-

Synthesis of 2-amino-3-phenyl-propionitrile - PrepChem.com. Available at: [Link]

-

The SNAr reaction with sodium azide on compound 3. - ResearchGate. Available at: [Link]

Sources

Derivatization of 2-Chloro-3-phenyl-propionitrile for biological assays

Application Note & Protocols

Topic: Strategic Derivatization of 2-Chloro-3-phenyl-propionitrile for High-Throughput Biological Screening

Abstract

2-Chloro-3-phenyl-propionitrile is a versatile and cost-effective chemical scaffold possessing two distinct and orthogonally reactive functional handles: a labile α-chloro group and a modifiable nitrile moiety. This combination makes it an exceptional starting point for the rapid generation of diverse molecular libraries aimed at drug discovery and biological probe development. The strategic modification of this scaffold allows for a systematic exploration of chemical space around a core phenylpropanenitrile structure, which is a common motif in biologically active compounds. This guide provides a detailed exposition of the underlying chemical principles and field-tested protocols for the derivatization of 2-chloro-3-phenyl-propionitrile. We present robust methodologies for nucleophilic substitution at the C2 position and chemical transformations of the nitrile group, enabling the synthesis of a wide array of analogs, including α-amino, α-azido, and α-thio nitriles, as well as the corresponding carboxylic acids and primary amines. Each protocol is designed as a self-validating system, incorporating essential steps for purification, characterization, and troubleshooting to ensure the generation of high-quality compounds ready for biological evaluation.

Introduction: The Rationale for Derivatization

In modern drug discovery, the creation of focused compound libraries is a cornerstone of identifying novel therapeutic agents. The goal is not merely to synthesize molecules but to do so with a clear strategic purpose. 2-Chloro-3-phenyl-propionitrile serves as an ideal starting scaffold for such an endeavor. Its reactivity is dominated by two key sites:

-

The C2-Chloride: This is an excellent electrophilic center, highly susceptible to displacement by a wide range of nucleophiles via an SN2 mechanism.[1] This allows for the introduction of diverse functional groups that can probe specific interactions with biological targets, such as hydrogen bond donors/acceptors, charged moieties, and hydrophobic substituents.

-

The C1-Nitrile: The nitrile group is a stable but versatile functional group.[2] It can be maintained as a non-basic, polar feature or transformed into a primary amine or a carboxylic acid.[3][4] These transformations dramatically alter the physicochemical properties of the molecule, converting a neutral scaffold into a basic or acidic one, respectively, which is critical for modulating target engagement, solubility, and pharmacokinetic properties.

This document outlines protocols to exploit this reactivity, providing a blueprint for constructing a library of derivatives for comprehensive Structure-Activity Relationship (SAR) studies.

Strategic Overview of Derivatization Pathways

The derivatization strategy is bifurcated, targeting the two primary reactive sites. The following diagram provides a high-level overview of the synthetic possibilities emanating from the parent scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-phenyl-propionitrile

Welcome to the technical support center for the synthesis of 2-chloro-3-phenyl-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-chloro-3-phenyl-propionitrile?

The most direct and common method for synthesizing 2-chloro-3-phenyl-propionitrile is through the α-chlorination of 3-phenylpropionitrile. This reaction is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a strong acid catalyst. The starting material, 3-phenylpropionitrile, can be prepared via several methods, including the dehydration of 3-phenylpropanamide or a multi-step synthesis from 2-phenylethanol.

Q2: I am observing a significant amount of a higher boiling point impurity in my crude product. What is it likely to be?

A common side product with a higher boiling point is 2,2-dichloro-3-phenyl-propionitrile . This occurs because the initial product, 2-chloro-3-phenyl-propionitrile, can undergo further chlorination. The electron-withdrawing nature of the first chlorine atom can activate the remaining α-hydrogen, making it susceptible to a second chlorination. A patent on the α-chlorination of phenylacetonitriles notes that the monochlorinated product can chlorinate faster than the starting material.[1]

Q3: My reaction mixture turned dark, and upon analysis, I see a significant amount of an unsaturated compound. What is happening?

The formation of a dark-colored mixture and an unsaturated compound suggests an elimination reaction . The likely side product is 3-phenyl-2-propenenitrile (cinnamonitrile) . This E2 elimination is often promoted by the presence of a base, which can be introduced as an impurity or formed in situ. It is crucial to maintain anhydrous and neutral to acidic conditions to suppress this side reaction.

Q4: After quenching my reaction, I have a significant amount of water-soluble impurities. What could these be?

Water-soluble impurities are often the result of hydrolysis . If water is present in the reaction mixture, the nitrile group of either the starting material or the product can be hydrolyzed to the corresponding amide (e.g., 2-chloro-3-phenyl-propionamide) and further to the carboxylic acid (2-chloro-3-phenyl-propionic acid).[2][3][4][5][6] This is especially prevalent if the reaction is worked up under strongly acidic or basic conditions for an extended period.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the synthesis of 2-chloro-3-phenyl-propionitrile.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion of Starting Material | - Insufficient reaction time or temperature.- Inactive chlorinating agent.- Insufficient catalyst. | - Monitor the reaction by TLC or GC to determine the optimal reaction time.- Use a fresh bottle of sulfuryl chloride or ensure your chlorine gas is dry.- Ensure a catalytic amount of strong acid (e.g., HCl) is present. |

| Formation of 2,2-dichloro-3-phenyl-propionitrile | - Over-chlorination due to excess chlorinating agent.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent.- Carefully monitor the reaction progress and stop it once the starting material is consumed. |

| Formation of 3-phenyl-2-propenenitrile | - Presence of a base.- High reaction temperatures. | - Ensure all reagents and solvents are anhydrous and free of basic impurities.- Avoid the use of basic quenching agents if possible.- Conduct the reaction at a controlled, moderate temperature. |

| Formation of Hydrolysis Products (Amide, Carboxylic Acid) | - Presence of water in reagents or solvents.- Prolonged exposure to acidic or basic workup conditions. | - Use anhydrous solvents and reagents.- Perform the aqueous workup quickly and at a low temperature.- Neutralize the reaction mixture carefully during workup. |

| Violent/Uncontrolled Reaction | - Lack of a catalyst leading to a long induction period followed by a rapid, exothermic reaction. | - As described in patent EP0518412A1, the presence of a strong acid catalyst ensures a smooth and controlled reaction initiation.[1] Add a small amount of HCl gas or a non-nucleophilic strong acid at the beginning of the reaction. |

Reaction Pathways and Side Reactions

The following diagrams illustrate the main synthetic pathway and the formation of common side products.

Sources

- 1. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. youtube.com [youtube.com]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-3-phenyl-propionitrile

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-3-phenyl-propionitrile. This guide is designed to provide in-depth, practical advice to troubleshoot common issues and optimize your reaction conditions. As Senior Application Scientists, we combine established chemical principles with field-tested insights to ensure your success.

I. Reaction Overview: Synthesis of 2-Chloro-3-phenyl-propionitrile

The target molecule, 2-Chloro-3-phenyl-propionitrile, is typically synthesized via the α-chlorination of 3-phenylpropionitrile. This reaction involves the substitution of a hydrogen atom on the carbon adjacent (alpha) to the nitrile group with a chlorine atom.

Common Synthetic Approach:

A prevalent method for this transformation is the reaction of 3-phenylpropionitrile with a chlorinating agent, often in the presence of a catalyst or under specific reaction conditions to promote regioselectivity and minimize side reactions.

Key reaction parameters that require careful control include:

-

Choice of Chlorinating Agent: Agents like sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂) are commonly used.

-

Catalyst: The presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or a strong acid can be crucial.[1]

-

Solvent: The choice of solvent can significantly influence reaction kinetics and selectivity.

-

Temperature: Temperature control is critical to manage reaction rate and prevent unwanted side reactions.

-

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-Chloro-3-phenyl-propionitrile in a question-and-answer format.

Low or No Product Yield

Q1: My reaction shows very low conversion of the starting material, 3-phenylpropionitrile, even after prolonged reaction time. What are the likely causes and how can I fix this?

A1: Low conversion can stem from several factors related to reagents, catalysts, and reaction conditions.

-

Inactive Chlorinating Agent:

-

Causality: Chlorinating agents can degrade over time, especially if not stored properly. For instance, sulfuryl chloride can hydrolyze in the presence of moisture.

-

Solution: Use a fresh bottle of the chlorinating agent or purify the existing stock. For example, sulfuryl chloride can be distilled before use.

-

-

Ineffective Catalyst/Initiator:

-

Causality: If using a radical initiator, it may not be decomposing effectively at the reaction temperature to generate the necessary radicals. Strong acid catalysts might be neutralized by impurities.

-

Solution: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. If using an acid catalyst, ensure all reagents and the solvent are anhydrous.

-

-

Sub-optimal Reaction Temperature:

-

Causality: The activation energy for the α-chlorination may not be met at the current temperature.

-

Solution: Gradually increase the reaction temperature in increments of 5-10°C while carefully monitoring the reaction progress by TLC or GC. Be cautious, as excessive heat can lead to side reactions.

-

-

Presence of Inhibitors:

-

Causality: Trace impurities in the starting material or solvent can act as radical scavengers, inhibiting the reaction.

-

Solution: Purify the 3-phenylpropionitrile and the solvent before use. Distillation is a common purification method.

-

Formation of Multiple Products/Impurities

Q2: My crude product shows multiple spots on the TLC plate, indicating the formation of several byproducts. What are these likely impurities and how can I minimize their formation?

A2: The formation of multiple products is a common challenge. The likely culprits are dichlorination, aromatic ring chlorination, and hydrolysis of the nitrile group.

-

Dichlorinated Product (2,2-dichloro-3-phenylpropionitrile):

-

Causality: The monochlorinated product can sometimes be more reactive than the starting material, leading to a second chlorination at the α-position.[1]

-

Solution: Use a stoichiometric amount or a slight deficit of the chlorinating agent. Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration at any given time.

-

-

Aromatic Ring Chlorination:

-

Causality: Under certain conditions, particularly with Lewis acid catalysis, electrophilic aromatic substitution can compete with the desired α-chlorination.

-

Solution: Avoid strong Lewis acid catalysts if ring chlorination is observed. Using a radical pathway (e.g., with AIBN as an initiator) can favor side-chain chlorination.

-

-

Hydrolysis of the Nitrile Group:

-

Causality: The presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.[2][3]

-

Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

-

Reaction Stalls or is Sluggish

Q3: The reaction starts but then seems to stop before completion. What could be causing the reaction to stall?

A3: A stalling reaction can be due to catalyst deactivation, reagent depletion, or changes in the reaction medium.

-

Catalyst Decomposition/Deactivation:

-

Causality: The catalyst or initiator may have a short half-life at the reaction temperature and is consumed before the reaction is complete.

-

Solution: Add the catalyst in portions throughout the reaction. Alternatively, choose a catalyst with a longer half-life at the desired temperature.

-

-

Insufficient Mixing:

-

Causality: If the reaction is heterogeneous or if reagents are not fully soluble, poor mixing can lead to localized depletion of reactants.

-

Solution: Ensure vigorous and efficient stirring throughout the reaction. If solubility is an issue, consider a co-solvent.

-

Work-up and Purification Issues

Q4: I'm having difficulty isolating the pure 2-Chloro-3-phenyl-propionitrile from the crude reaction mixture. What is an effective purification strategy?

A4: Purification of the target compound requires removal of unreacted starting materials, byproducts, and the chlorinating agent/catalyst residues.

-

Quenching:

-

Causality: Residual reactive chlorinating agents can interfere with purification and pose a safety hazard.

-

Solution: Carefully quench the reaction mixture with a suitable reagent. For example, a dilute solution of sodium bisulfite can be used to neutralize excess sulfuryl chloride.

-

-

Extraction:

-

Causality: The product needs to be separated from water-soluble impurities and salts.

-

Solution: After quenching, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine to remove residual impurities.[4]

-

-

Chromatography/Distillation:

-

Causality: For high purity, chromatographic separation or distillation is often necessary.

-

Solution: Column chromatography on silica gel is a common method. Alternatively, if the product is thermally stable, vacuum distillation can be an effective purification technique.[4][5] The boiling point of 2-Chloro-3-phenyl-propionitrile is reported as 128-130 °C at 13 Torr.[6]

-

III. Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for the α-chlorination of 3-phenylpropionitrile?

A: The optimal temperature depends on the specific chlorinating agent and catalyst used. For radical chlorinations, the temperature should be sufficient to induce the decomposition of the initiator (e.g., 50-80°C for AIBN). For reactions with sulfuryl chloride, the reaction can often be initiated at room temperature and may require cooling to control the exotherm. It is crucial to monitor the reaction and adjust the temperature accordingly.

Q: Which solvent is most suitable for this reaction?

A: Non-polar, aprotic solvents are generally preferred to avoid side reactions. Carbon tetrachloride (CCl₄) has been traditionally used for radical chlorinations, but due to its toxicity, other solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or even the neat starting material can be used. The choice of solvent can also influence the reaction kinetics and should be optimized for your specific conditions.

Q: How can I monitor the progress of the reaction?

A: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the relative intensities of the spots/peaks corresponding to the starting material and the product, you can determine the extent of the reaction and identify the optimal time to stop it.[4]

Q: Are there any specific safety precautions I should take?